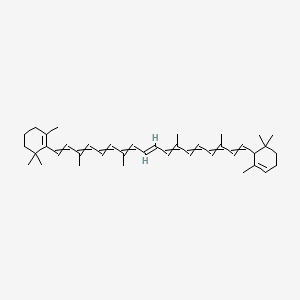

alpha-carotene, (6'R)-isomer

Description

Contextualization of alpha-Carotene (B108777) within the Carotenoid Family and Isomeric Forms

Carotenoids are a widespread group of naturally occurring pigments, with over 1,100 identified members. foodb.ca They are broadly classified into two main groups: carotenes, which are hydrocarbons, and xanthophylls, which contain oxygen. atamanchemicals.comnih.gov Alpha-carotene ((6'R)-β,ε-carotene) is a prominent member of the carotene subgroup. wikipedia.org Structurally, carotenoids are tetraterpenoids, meaning they are built from eight isoprene (B109036) units, resulting in a 40-carbon skeleton. foodb.ca

The defining feature of α-carotene is its two different end rings: a β-ionone ring at one end and an α-ionone (or ε-ring) at the other. atamanchemicals.comwikipedia.org This distinguishes it from its more common isomer, β-carotene, which possesses two β-ionone rings. mdpi.com The presence of the α-ionone ring in α-carotene results in a chiral center at the 6' position. This chirality gives rise to two possible stereoisomers: (6'R)-alpha-carotene and (6'S)-alpha-carotene. researchgate.netresearchgate.net While both are theoretically possible, research has shown that the (6'R)-isomer is the overwhelmingly predominant form found in nature. researchgate.netbibliotekanauki.pl

Isomerism is a key concept in understanding carotenoids. Beyond the structural isomerism seen between α- and β-carotene, geometric (cis/trans or E/Z) isomerism also occurs due to the multiple conjugated double bonds in the polyene chain. nih.govjst.go.jp In nature, most carotenoids, including α-carotene, exist predominantly in the all-trans configuration. mdpi.com

Distinctive Academic Significance of the (6'R)-Isomer in Natural Systems

The academic significance of (6'R)-alpha-carotene lies in its specific and near-exclusive natural occurrence. Extensive studies across a wide range of phototrophic organisms, including land plants and various algae, have consistently found that when α-carotene or its derivatives are present, they exist solely in the (6'R) configuration. researchgate.netresearchgate.netbibliotekanauki.pl This stereospecificity points to a highly controlled and specific biosynthetic pathway.

The biosynthesis of α-carotene from lycopene (B16060) requires the action of two key enzymes: lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE). researchgate.netpnas.org The concerted action of these two enzymes results in the formation of the characteristic β- and ε-rings of α-carotene. researchgate.net The consistent production of the (6'R)-isomer suggests that the lycopene ε-cyclase enzyme in these organisms is stereospecific, exclusively producing the (6'R)-ε-ring. researchgate.netbibliotekanauki.pl

Interestingly, while the (6'R)-isomer is the standard in plants and most algae, the (6'S)-isomer has been identified in certain unusual cyanobacteria, such as Acaryochloris. nih.gov This discovery was significant as it provided the first evidence for the natural occurrence and biosynthesis of (6'S)-α-carotene, highlighting a divergent evolutionary path for this biosynthetic capability in specific prokaryotes. nih.gov

In plants, (6'R)-alpha-carotene serves as a precursor to lutein (B1675518) ((3R,3'R,6'R)-β,ε-carotene-3,3'-diol), one of the most abundant xanthophylls in the leaves of higher plants and a crucial component of the light-harvesting complexes involved in photosynthesis. pnas.orgsciepublish.com The hydroxylation of the β- and ε-rings of (6'R)-alpha-carotene to form lutein is a stereospecific process catalyzed by cytochrome P450 enzymes. pnas.org

The distribution of organisms capable of synthesizing (6'R)-alpha-carotene and its derivatives is taxonomically limited. It is found in macrophytic red algae, various green algae, and land plants, but is notably absent in other algal groups like diatoms and dinoflagellates. researchgate.netbibliotekanauki.pl

Table 1: Distribution of α-Carotene Isomers in Nature

| Isomer | Organism Type | Examples | Significance |

|---|---|---|---|

| (6'R)-alpha-Carotene | Land Plants, Green Algae, Macrophytic Red Algae | Carrots, Pumpkins, Spinach, Chlorella, Porphyra yezoensis | The predominant natural form; precursor to lutein. |

| (6'S)-alpha-Carotene | Specific Cyanobacteria | Acaryochloris | Rare natural occurrence; indicates a different biosynthetic enzyme evolution. |

Current Frontiers and Research Imperatives for (6'R)-alpha-Carotene

Current research continues to explore the nuances of (6'R)-alpha-carotene's biosynthesis, function, and potential applications. A key frontier is the detailed structural and mechanistic understanding of the enzymes involved, particularly the lycopene ε-cyclase that dictates the (6'R) stereochemistry. bibliotekanauki.plpnas.org Elucidating the crystal structures of these enzymes can provide a molecular basis for their substrate specificity and stereoselectivity. pnas.org

Another research imperative is the exploration of metabolic engineering to enhance the production of (6'R)-alpha-carotene and its valuable derivatives like lutein. By expressing the necessary biosynthetic genes, such as those from the liverwort Marchantia polymorpha, in microbial systems like E. coli, researchers are developing platforms for the heterologous production of these compounds. sciepublish.com This approach could provide a sustainable and scalable source of these carotenoids. mdpi.com Such systems also allow for the production of novel α-carotene derivatives, like fritschiellaxanthin, which are minor in nature but may possess potent biological activities. sciepublish.com

Furthermore, there is ongoing interest in the comparative biological activities of different carotenoid isomers. While α-carotene is known to have provitamin A activity, it is about half as potent as β-carotene because it only yields one molecule of retinol (B82714) upon cleavage. atamanchemicals.com However, research is expanding to understand the specific roles of (6'R)-alpha-carotene beyond its function as a vitamin A precursor. mdpi.com The distinct stereochemistry of the ε-ring may influence its interaction with cell membranes, proteins, and its antioxidant capabilities, presenting an area for further investigation. researchgate.net

Understanding the factors that control the ratio of α- to β-carotene production in organisms is also a key research area. mdpi.com This ratio is critical as it determines the subsequent production of different xanthophylls. Investigating the regulation and interplay of lycopene cyclases is crucial for both fundamental science and for biotechnological applications aiming to produce specific carotenoid profiles. mdpi.com

Table 2: Key Enzymes in (6'R)-alpha-Carotene Biosynthesis

| Enzyme | Function | Significance for (6'R)-alpha-Carotene |

|---|---|---|

| Lycopene ε-cyclase (LCYE) | Catalyzes the formation of the ε-ring from the acyclic end of lycopene. | Its stereospecific action determines the formation of the (6'R) chiral center. |

| Lycopene β-cyclase (LCYB) | Catalyzes the formation of the β-ring from the acyclic end of lycopene. | Works in concert with LCYE to produce α-carotene. |

| CYP97C (a Cytochrome P450) | Hydroxylates the ε-ring of α-carotene. | A key step in the conversion of (6'R)-alpha-carotene to lutein. |

| CYP97A (a Cytochrome P450) | Hydroxylates the β-ring of α-carotene. | The other key hydroxylation step in lutein biosynthesis from α-carotene. |

Structure

2D Structure

Properties

Molecular Formula |

C40H56 |

|---|---|

Molecular Weight |

536.9 g/mol |

IUPAC Name |

1,3,3-trimethyl-2-[(9E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3/b12-11+,19-13?,20-14?,27-25?,28-26?,31-17?,32-18?,33-21?,34-22? |

InChI Key |

ANVAOWXLWRTKGA-DJUBRPBZSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=C/C=C/C=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C |

Origin of Product |

United States |

Stereochemical Characterization and Chirality of 6 R Alpha Carotene

Absolute Configuration and Structural Distinctions of (6'R)-beta,epsilon-Carotene

While both (6'R)-alpha-carotene and its counterpart, β-carotene, are synthesized from the precursor lycopene (B16060), they differ in their terminal ring structures. α-Carotene contains one β-ring and one ε-ring, whereas β-carotene has two β-rings. This structural variance is the result of different enzymatic cyclization reactions at the ends of the lycopene chain. mdpi.commdpi.com

Unilateral Occurrence of (6'R)-alpha-Carotene in Phototrophic Organisms

A remarkable feature of carotenoid biosynthesis in nature is the overwhelming prevalence of a single chiral form of α-carotene. Extensive research has shown that phototrophic organisms, including a vast array of algae and all land plants, exclusively synthesize the (6'R)-isomer of α-carotene and its derivatives, such as lutein (B1675518) and siphonaxanthin. bibliotekanauki.plresearchgate.netnih.gov The (6'S)-type is conspicuously absent from these groups. bibliotekanauki.plnih.gov

The presence of (6'R)-alpha-carotene and its derivatives is limited to specific taxonomic groups of eukaryotic phototrophic organisms. bibliotekanauki.plresearchgate.netresearchgate.net Studies have systematically re-examined this distribution across numerous algal classes and land plants. The findings indicate that these carotenoids are consistently found in macrophytic red algae (Rhodophyceae), as well as in the divisions Cryptophyta, Euglenophyta, Chlorarachniophyta, and Chlorophyta (which includes Prasinophyceae, Chlorophyceae, Ulvophyceae, and Charophyceae). researchgate.netresearchgate.netnih.gov They are also universally present in land plants (e.g., Spinacia oleracea, Oryza sativa). bibliotekanauki.pl

Conversely, (6'R)-alpha-carotene is not detected in several other major algal lineages. These include Glaucophyceae, unicellular Rhodophyceae, and various classes within the Heterokontophyta (e.g., Chrysophyceae, Bacillariophyceae, Phaeophyceae, Xanthophyceae, Eustigmatophyceae), as well as Haptophyceae and Dinophyceae. bibliotekanauki.plresearchgate.netnih.gov

Table 1: Taxonomic Distribution of (6'R)-alpha-Carotene and its Derivatives

| Taxonomic Group | Representative Organisms | Presence of (6'R)-alpha-Carotene/Derivatives | Reference |

|---|---|---|---|

| Rhodophyceae (macrophytic) | Porphyra yezoensis, Grateloupia lanceolata | Present | bibliotekanauki.pl |

| Rhodophyceae (unicellular) | Cyanidioschyzon merolae, Cyanidium caldarium | Absent | bibliotekanauki.pl |

| Cryptophyceae | Cryptomonas ovata | Present | bibliotekanauki.pl |

| Euglenophyceae | Euglena viridis | Present | bibliotekanauki.pl |

| Chlorarachniophyceae | Chlorarachnion sp. | Present | bibliotekanauki.pl |

| Chlorophyta (Green Algae) | Chlamydomonas reinhardtii, Ulva pertusa, Spirogyra sp. | Present | bibliotekanauki.pl |

| Land Plants | Spinacia oleracea, Daucus carota, Oryza sativa | Present | bibliotekanauki.plresearchgate.net |

| Glaucophyceae | Cyanophora paradoxa | Absent | bibliotekanauki.pl |

| Heterokontophyta (e.g., Diatoms, Brown Algae) | Bacillariophyceae, Phaeophyceae | Absent | researchgate.net |

| Haptophyceae | Emiliania huxleyi | Absent | researchgate.net |

| Dinophyceae | Alexandrium tamarense | Absent | researchgate.net |

The unilateral occurrence of the (6'R)-isomer is attributed to the high stereospecificity of the enzyme responsible for its synthesis, lycopene ε-cyclase (CrtL-e). bibliotekanauki.plmdpi.com This enzyme catalyzes the formation of the ε-ring from the acyclic precursor lycopene. The enzyme's active site is structured in such a way that it directs the cyclization process to produce exclusively the (6'R) configuration. bibliotekanauki.plresearchgate.net Because the stereochemistry of (6'R)- and (6'S)-α-carotenes involves a different spatial direction of the ε-end group, the protein binding site is not identical for both potential products, thereby restricting the outcome to a single chiral form. bibliotekanauki.pl

However, a significant exception to this rule exists. The unusual cyanobacterium Acaryochloris marina has been found to produce (6'S)-alpha-carotene, the enantiomer with the opposite chirality. oup.com This discovery was the first evidence for the natural occurrence and biosynthesis of the (6'S)-isomer. oup.com In contrast, another cyanobacterium, Prochlorococcus marinus, produces the conventional (6'R)-alpha-carotene. oup.com This suggests the existence of a different lycopene ε-cyclase in Acaryochloris with an inverted stereochemical preference, highlighting a unique evolutionary divergence in its carotenoid biosynthesis pathway. mdpi.comoup.com

Taxonomic Distribution Across Algal Divisions and Land Plants

Advanced Spectroscopic and Chiroptical Methodologies for Stereochemical Assignment

The definitive determination of the absolute configuration of chiral molecules like (6'R)-alpha-carotene requires sophisticated analytical techniques that are sensitive to stereochemistry. The combination of chiroptical and spectroscopic methods provides the necessary evidence for unequivocal structural elucidation. bibliotekanauki.plresearchgate.net

Circular Dichroism (CD) spectroscopy is a crucial chiroptical technique for confirming the chirality of carotenoids. aip.org This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. aip.orgnih.gov Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra.

Researchers have consistently used CD spectroscopy to analyze the C-6' chirality of α-carotene and its derivatives purified from various natural sources. bibliotekanauki.plresearchgate.net The CD spectrum of naturally occurring α-carotene from plants and most algae shows a characteristic pattern that corresponds to the (6'R) configuration. oup.com This was demonstrated conclusively in a comparative study where the CD spectrum of α-carotene from Prochlorococcus marinus was consistent with the (6'R) standard, while the α-carotene from Acaryochloris marina exhibited an opposite CD spectrum, confirming its (6'S) configuration. oup.com This technique provides a direct and sensitive probe of the molecule's absolute stereochemistry. aip.orgnih.gov

The ¹H-NMR spectrum of purified α-carotene is compared with established data to confirm the connectivity of the atoms and the presence of the characteristic β- and ε-rings. oup.comnih.gov Although standard NMR techniques cannot distinguish between enantiomers like (6'R)- and (6'S)-alpha-carotene directly, they are essential for identifying the compound's constitutional isomerism and geometric isomerism (cis/trans). acs.orgresearchgate.net When used in conjunction with CD spectroscopy, HPLC-NMR provides a powerful tool for the complete and unequivocal identification of carotenoid stereoisomers directly from complex biological extracts. researchgate.net

Biosynthetic Pathways and Enzymology of 6 R Alpha Carotene

Upstream Isoprenoid Precursor Synthesis

All isoprenoids, including carotenoids, are derived from the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov In nature, two distinct pathways exist for the synthesis of these precursors: the methylerythritol 4-phosphate (MEP) pathway and the mevalonic acid (MVA) pathway. nih.govresearchgate.net

In plants and algae, the biosynthesis of carotenoids, including (6'R)-alpha-carotene, occurs exclusively in plastids, such as chloroplasts in leaves and chromoplasts in flowers and fruits. nih.govfrontiersin.orgoup.com The MEP pathway is the sole source of IPP and DMAPP for the synthesis of these plastidial isoprenoids. nih.govresearchgate.netfrontiersin.orgwikipathways.org This pathway begins with the condensation of glyceraldehyde 3-phosphate (G3P) and pyruvate, which are primary products of photosynthesis. researchgate.netfrontiersin.org

Table 1: Key Enzymes of the Initial MEP Pathway

| Enzyme | Abbreviation | Substrate(s) | Product | Function |

| 1-deoxy-D-xylulose 5-phosphate synthase | DXS | Pyruvate, Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP) | Catalyzes the first committed and rate-limiting step of the MEP pathway. frontiersin.org |

| 1-deoxy-D-xylulose 5-phosphate reductoisomerase | DXR | 1-deoxy-D-xylulose 5-phosphate (DXP) | 2-C-methyl-D-erythritol 4-phosphate (MEP) | Catalyzes the second step, converting DXP to MEP. frontiersin.org |

| Geranylgeranyl diphosphate synthase | GGPS | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Geranylgeranyl diphosphate (GGPP) | Synthesizes the C20 precursor for carotenoids from C5 units. researchgate.net |

The Mevalonic Acid (MVA) pathway represents an alternative route for IPP and DMAPP synthesis. nih.gov This pathway, which begins with the condensation of three molecules of acetyl-CoA, is found in the cytosol of plants, as well as in animals, fungi, and archaea. nih.govfrontiersin.orgresearchgate.netjmb.or.kr In plant cells, there is a distinct compartmentalization: the MVA pathway in the cytosol provides precursors for cytosolic and mitochondrial isoprenoids like sterols and sesquiterpenes, while the MEP pathway in plastids is dedicated to the synthesis of carotenoids, chlorophylls (B1240455), and other plastidial isoprenoids. nih.govresearchgate.netfrontiersin.org Although plants possess both pathways, it is established that the precursors for (6'R)-alpha-carotene are derived almost exclusively from the MEP pathway. nih.govresearchgate.net In contrast, organisms like fungi and animals rely solely on the MVA pathway for all their isoprenoid production. nih.gov

Elucidation of the Methylerythritol 4-Phosphate (MEP) Pathway Contribution in Plastids

Committing Steps in Carotenoid Backbone Formation

Once the C20 precursor GGPP is synthesized, the metabolic pathway is directed specifically toward carotenoid formation. This stage involves the creation of the foundational C40 hydrocarbon backbone and its subsequent modification into the colored compound lycopene (B16060).

The first committed step in the biosynthesis of all carotenoids is the head-to-head condensation of two molecules of GGPP to form the C40 compound, 15-cis-phytoene (B30313). nih.govoup.comwikipedia.org This reaction is catalyzed by the enzyme phytoene (B131915) synthase (PSY), a nuclear-encoded enzyme that is imported into and active within the plastids. nih.govfrontiersin.org PSY is widely recognized as the primary rate-limiting enzyme of the carotenoid biosynthetic pathway, and its expression and activity levels are major determinants of the total amount of carotenoids a plant tissue can accumulate. frontiersin.orgoup.comresearchgate.net Different isoforms of PSY often exist within a single plant species, exhibiting tissue-specific expression patterns. For example, in tomato, the PSY1 isoform is primarily responsible for carotenoid production in ripening fruit, while PSY2 is the main isoform in photosynthetic leaves. oup.com

Table 2: Phytoene Synthase Isoform Roles in Tomato (Solanum lycopersicum)

| Isoform | Primary Location of Activity | Primary Function | Reference |

| PSY1 | Fruit (Chromoplasts), Flower Petals | Pigment synthesis for fruit color, flower color. oup.com | oup.com |

| PSY2 | Leaves (Chloroplasts) | Carotenoid synthesis for photosynthesis. oup.com | oup.com |

| PSY3 | Roots | Root-specific functions, not typically involved in shoot carotenoid synthesis. oup.com | oup.com |

The colorless 15-cis-phytoene molecule undergoes a series of desaturation and isomerization reactions to become the deeply colored, linear molecule all-trans-lycopene. researchgate.net In plants and cyanobacteria, this conversion requires a sequence of four distinct enzymes. researchgate.netfrontiersin.orgplos.org First, phytoene desaturase (PDS) introduces two double bonds to yield 9,15,9'-tri-cis-ζ-carotene. researchgate.netresearchgate.net This is followed by the isomerization of the central 15-cis double bond by ζ-carotene isomerase (Z-ISO) to produce 9,9'-di-cis-ζ-carotene. researchgate.netoup.com Next, ζ-carotene desaturase (ZDS) catalyzes two further desaturation steps, resulting in the poly-cis intermediate 7,9,9',7'-tetra-cis-lycopene (also known as prolycopene). researchgate.netfrontiersin.org Finally, the carotenoid isomerase (CRTISO) converts the cis-isomers into the all-trans configuration of lycopene, which is the required substrate for the subsequent cyclization enzymes. frontiersin.orgaocs.orgresearchgate.netnih.gov This multi-enzyme process contrasts sharply with the pathway in most bacteria and fungi, where a single enzyme, phytoene desaturase (CrtI), catalyzes all four desaturation steps to directly convert 15-cis-phytoene into all-trans-lycopene. frontiersin.orgplos.orgaocs.org

Table 3: Comparison of Phytoene to Lycopene Conversion Pathways

| Organism Type | Key Enzymes | Intermediates | Final Product |

| Plants / Cyanobacteria | PDS, Z-ISO, ZDS, CRTISO | 9,15,9'-tri-cis-ζ-carotene, 9,9'-di-cis-ζ-carotene, 7,9,9',7'-tetra-cis-lycopene | all-trans-Lycopene |

| Bacteria / Fungi | CrtI | (Intermediates remain enzyme-bound) | all-trans-Lycopene |

Phytoene Synthase (PSY)-Mediated Condensation of Geranylgeranyl Diphosphate (GGPP)

Divergent Cyclization Reactions Leading to alpha-Carotene (B108777)

The formation of all-trans-lycopene marks a critical branch point in the pathway, from which the diverse structures of cyclic carotenoids are generated. aocs.orgnih.gov The synthesis of (6'R)-alpha-carotene is an asymmetric process that requires the coordinated action of two different cyclase enzymes. wikipedia.orgmdpi.com

The process is initiated by lycopene ε-cyclase (LCY-e), which catalyzes the formation of an ε-ring at one end of the linear lycopene molecule, producing the monocyclic intermediate δ-carotene (ε,ψ-carotene). aocs.orgresearchgate.netoup.com Subsequently, lycopene β-cyclase (LCY-b) acts on the unmodified end of δ-carotene to introduce a β-ring, completing the formation of alpha-carotene (β,ε-carotene). wikipedia.orgaocs.orgoup.com

The stereochemistry of the final product is determined by the ε-cyclase enzyme. The LCY-e found in higher plants and certain cyanobacteria, such as Prochlorococcus, specifically produces the (6'R) configuration at the C-6' chiral center of the ε-ring. mdpi.comnih.govpnas.orgsciepublish.com This results in the formation of (6'R)-alpha-carotene, the most common stereoisomer found in nature. The relative expression and catalytic activities of LCY-e and LCY-b are crucial for determining the metabolic flux partitioning between the alpha-branch (leading to alpha-carotene and lutein) and the beta-branch (leading to beta-carotene (B85742) and its derivatives). aocs.orgmdpi.com

Table 4: Enzymes in the Cyclization of Lycopene

| Enzyme | Abbreviation | Substrate | Product(s) | Role in (6'R)-alpha-Carotene Synthesis |

| Lycopene ε-cyclase | LCY-e | all-trans-Lycopene | δ-Carotene (ε,ψ-carotene) | Catalyzes the first cyclization step, forming the (6'R)-ε-ring. aocs.orgresearchgate.netpnas.org |

| Lycopene β-cyclase | LCY-b | all-trans-Lycopene, δ-Carotene | γ-Carotene (β,ψ-carotene), β-Carotene (β,β-carotene), α-Carotene (β,ε-carotene) | Catalyzes the second cyclization step, adding a β-ring to δ-carotene. wikipedia.orgaocs.orgoup.com |

Enzymatic Action of Lycopene Epsilon-Cyclase (LCYE) in epsilon-Ring Formation

The initial and defining step in the synthesis of (6'R)-alpha-carotene is the formation of an ε-ring at one end of the linear all-trans-lycopene molecule. This reaction is catalyzed by lycopene ε-cyclase (LCYE). bioone.orggoogle.com The mechanism involves a proton attack at the C2' position of the lycopene end group, leading to a carbonium ion intermediate. This intermediate is then stabilized by the loss of a proton from C4' to yield the characteristic ε-ring, which contains a non-conjugated double bond. mdpi.com This enzymatic action converts lycopene into the monocyclic intermediate, δ-carotene (β,ε-carotene). bioone.orgmdpi.com In the vast majority of higher plants, LCYE exhibits monofunctional activity, adding only a single ε-ring to its substrate. google.com This specificity prevents the formation of ε,ε-carotene and channels the δ-carotene intermediate toward the next step in α-carotene synthesis.

Enzymatic Action of Lycopene Beta-Cyclase (LCYB) in beta-Ring Formation

Following the formation of δ-carotene by LCYE, lycopene β-cyclase (LCYB) acts on the unmodified linear end of the intermediate. bioone.orgmdpi.com LCYB catalyzes the formation of a β-ring, a structure where the double bond is conjugated with the polyene chain of the carotenoid. bioone.org The mechanism is similar to ε-cyclization in its initial proton attack at C2, but the resulting carbonium ion is stabilized by the loss of a proton from C6, forming the β-ionone ring. mdpi.com This cyclization of the second end group of δ-carotene completes the synthesis, yielding the bicyclic (6'R)-alpha-carotene. frontiersin.orgmdpi.com LCYB is a versatile enzyme, also capable of catalyzing two successive β-cyclizations on all-trans-lycopene to produce β-carotene, via a γ-carotene intermediate. bioone.orgjmb.or.kr

Mechanistic Insights into the Sequential or Concerted Cyclization for (6'R)-alpha-Carotene Synthesis

Evidence from numerous studies strongly supports a sequential mechanism for (6'R)-alpha-carotene synthesis, rather than a concerted action by a multi-enzyme complex acting simultaneously on both ends of lycopene. The pathway is bifurcated at the lycopene step, where LCYE and LCYB compete for the same substrate. frontiersin.orgaocs.org The synthesis of α-carotene requires the initial action of LCYE to form the ε-ring, creating δ-carotene. bioone.orgoup.com Only then does LCYB act on the available linear end of δ-carotene to add the β-ring. bioone.orgfrontiersin.org

This sequential process is highlighted by several key findings:

Intermediate Accumulation : Genetic mutations that lead to a loss-of-function in LCYB result in the accumulation of its substrate. In organisms producing α-carotene, this would theoretically lead to an accumulation of δ-carotene if LCYE is still active. Conversely, a loss-of-function mutation in LCYE in Arabidopsis eliminates lutein (B1675518) (an α-carotene derivative) and increases the concentration of β-carotene, demonstrating that lycopene is shunted down the alternative pathway. frontiersin.org

Enzyme Competition : The ratio of α-carotene to β-carotene produced in a tissue is directly influenced by the relative expression levels and catalytic efficiencies of LCYE and LCYB. researchgate.netagrobiology.ru High LCYE activity relative to LCYB favors the initial formation of δ-carotene, thereby increasing the flux towards α-carotene. aocs.orgmdpi.com

In Vitro Reconstitution : Functional complementation assays in E. coli have demonstrated this sequence. Co-expression of LCYE and LCYB with the necessary enzymes to produce lycopene results in the synthesis of α-carotene. mdpi.com Studies with enzymes from Chlorella sorokiniana showed that the co-expression of CsLCYB and CsLCYE resulted in α-carotene as a major product. mdpi.com Similarly, research on Haematococcus pluvialis cyclases revealed an exclusive cyclization order of HpLCYE first, followed by HpLCYB, for the synthesis of α-carotene. frontiersin.org

This body of evidence confirms that the synthesis is an ordered, two-step process governed by the interplay of two distinct cyclase enzymes.

Biochemical and Structural Biology of (6'R)-alpha-Carotene Biosynthetic Enzymes

The enzymes responsible for (6'R)-alpha-carotene synthesis, LCYE and LCYB, are closely related membrane-associated flavoproteins that require FAD as a cofactor for activity. frontiersin.orgpnas.orgpnas.org Despite their sequence similarities, they possess distinct substrate specificities and catalytic activities that are fundamental to controlling the branch point of carotenoid metabolism. sci-hub.se

Characterization of Lycopene Cyclase Isoforms and Their Substrate Specificity

Plants often possess multiple isoforms of lycopene cyclases, which may be expressed in different tissues (e.g., photosynthetic leaves versus non-photosynthetic fruits and flowers) or at different developmental stages. frontiersin.orgbioone.org These isoforms can exhibit varied substrate specificities and catalytic efficiencies. For instance, in tomato, a chloroplastic LCYB (LCYB1) is essential for plant growth, while a chromoplast-specific isoform (CYCB or LCYB2) functions primarily in fruit coloration. frontiersin.orgbioone.org

Biochemical characterization, often using heterologous expression systems like E. coli, has elucidated the specific activities of these enzymes from various species. While most LCYB enzymes are robust bicyclases that efficiently convert lycopene to β-carotene, the activity of LCYE can be more varied. mdpi.comfrontiersin.org The LCYE from Arabidopsis thaliana primarily acts as a monocyclase, producing δ-carotene from lycopene. bioone.org In contrast, the LCYE from lettuce (Lactuca sativa) is capable of producing the bicyclic ε,ε-carotene. bioone.org This demonstrates that the catalytic capacity of LCYE is species-dependent.

Table 1: Substrate Specificity of Characterized Lycopene Cyclase Isoforms

| Enzyme | Organism | Primary Substrate(s) | Primary Product(s) | Key Findings/Notes | Reference |

|---|---|---|---|---|---|

| LCYE | Arabidopsis thaliana | Lycopene | δ-Carotene | Functions as a monocyclase, adding a single ε-ring. | bioone.org |

| LCYB | Arabidopsis thaliana | Lycopene, δ-Carotene | β-Carotene, α-Carotene | Catalyzes β-ring formation on both lycopene and δ-carotene. | bioone.org |

| LCYE | Lactuca sativa (Lettuce) | Lycopene | δ-Carotene, ε,ε-Carotene | Possesses both mono- and bicyclase activity, forming one or two ε-rings. | bioone.org |

| CsLCYE | Chlorella sorokiniana | Lycopene | δ-Carotene, ε,ε-Carotene, γ-Carotene | Shows strong ε-monocyclase activity but also weak ε-bicyclase and β-monocyclase activity. | mdpi.com |

| CsLCYB | Chlorella sorokiniana | Lycopene | β-Carotene | Efficiently catalyzes two β-cyclizations to produce β-carotene. | mdpi.com |

| HpLCYE | Haematococcus pluvialis | Lycopene | δ-Carotene | Acts as a monocyclase; activity precedes that of HpLCYB for α-carotene synthesis. | frontiersin.org |

Investigation of Stereospecificity Determinants in Cyclase Enzymes

The formation of the ε-ring by LCYE is a stereospecific reaction. In all known α-carotene-producing plants and many cyanobacteria, the cyclization results in the (6'R) configuration at the chiral center of the ε-ring. sciepublish.comoup.com This stereochemistry is crucial as it is conserved in downstream products like lutein. The enzyme LCYE is the sole determinant of this stereospecific outcome.

Intriguingly, research on unusual cyanobacteria has revealed that this stereospecificity is not universal. While Prochlorococcus species produce the common (6'R)-alpha-carotene, the cyanobacterium Acaryochloris marina was found to synthesize (6'S)-alpha-carotene, an unprecedented discovery in a natural system. oup.comnih.gov This finding unequivocally demonstrates that different LCYE enzymes, despite catalyzing the same fundamental reaction, possess distinct active site architectures that dictate the opposite chirality of the product. All zeaxanthins (derived from β-carotene) in these species retained the usual (3R,3'R)-chirality, indicating the stereochemical variation is specific to the ε-cyclase. nih.gov

Structural biology studies are beginning to provide insights into the molecular basis for substrate specificity and stereocontrol. The crystal structures of related carotenoid hydroxylases have revealed potential substrate channels and binding sites. pnas.org Although high-resolution structures of LCYE in complex with its substrate are not yet fully elucidated, it is understood that the precise positioning of the lycopene end group within the enzyme's active site relative to the catalytic residues and the FAD cofactor determines which proton is abstracted, thereby fixing the stereochemistry at the C-6' position.

Table 2: Chirality of α-Carotene Produced by Different Organisms

| Organism Type | Example Species | Chirality of α-Carotene | Reference |

|---|---|---|---|

| Higher Plants | Daucus carota, Arabidopsis thaliana | (6'R)-β,ε-carotene | sciepublish.comoup.com |

| Green Algae | General | (6'R)-β,ε-carotene | nih.gov |

| Cyanobacteria (Prochlorococcus) | Prochlorococcus marinus | (6'R)-β,ε-carotene | oup.comnih.gov |

| Cyanobacteria (Acaryochloris) | Acaryochloris marina | (6'S)-β,ε-carotene | oup.comnih.gov |

Biological Roles and Molecular Mechanisms of 6 R Alpha Carotene in Non Human Systems

Photoprotective Strategies Against Photo-Oxidative Damage

Under conditions of high light intensity, the photosynthetic apparatus can absorb more light energy than it can utilize for carbon fixation. This excess energy can lead to the formation of reactive oxygen species (ROS), such as singlet molecular oxygen (¹O₂), which can cause significant damage to cellular components. wikipedia.orgnih.gov Carotenoids, including (6'R)-alpha-carotene, play a critical role in photoprotection through several mechanisms. oup.com

Singlet oxygen is a highly reactive and damaging molecule produced when a triplet-excited chlorophyll (B73375) molecule transfers its energy to ground-state molecular oxygen (³O₂). Carotenoids are exceptionally efficient quenchers of ¹O₂, dissipating its energy harmlessly as heat. nih.gov This physical quenching process involves the transfer of energy from ¹O₂ to the carotenoid, resulting in a ground-state oxygen molecule and a triplet-excited carotenoid. The carotenoid then returns to its ground state through non-radiative decay.

The efficiency of ¹O₂ quenching varies among different carotenoids. Alpha-carotene (B108777) has demonstrated significant quenching ability. Comparative studies have established the relative quenching efficiencies of various carotenoids.

Table 1: Relative Singlet Oxygen (¹O₂) Quenching Rate Constants of Various Carotenoids

Note: The relative quenching rates are compiled from various studies and may differ based on the experimental system (e.g., in solution vs. in liposomes). nih.govacs.org Alpha-carotene is consistently shown to be an effective quencher, though generally less so than lycopene (B16060) but often comparable to or more effective than β-carotene.

In addition to directly quenching ¹O₂, carotenoids are central to a process known as non-photochemical quenching (NPQ). NPQ is a feedback mechanism that allows plants and algae to dissipate excess absorbed light energy as heat, thus preventing the over-reduction of the photosynthetic electron transport chain and the formation of ROS. frontiersin.orgoup.com

This process is highly regulated and involves the xanthophyll cycle, where the xanthophyll violaxanthin (B192666) is converted to antheraxanthin (B39726) and then to zeaxanthin (B1683548) under high light conditions. nih.gov While the xanthophyll cycle primarily involves β-carotene derivatives, there is strong evidence that α-carotene-derived xanthophylls, such as lutein (B1675518), also contribute significantly to NPQ. aocs.org Mutants deficient in the synthesis of α-carotene-derived xanthophylls exhibit reduced NPQ capacity and increased sensitivity to high light. frontiersin.org Although zeaxanthin is often considered the primary quencher, lutein is also believed to play a role in dissipating energy within the LHCs. aocs.org The precise molecular mechanism of NPQ is complex and involves conformational changes within the LHC proteins, triggered by a low pH in the thylakoid lumen, which facilitates the formation of quenching sites involving chlorophylls (B1240455) and carotenoids. acs.org

Direct Quenching of Singlet Molecular Oxygen (¹O₂)

Precursor Functions in Secondary Metabolite Biosynthesis

(6'R)-alpha-Carotene is not only an active molecule in photosynthesis but also serves as a crucial precursor for the biosynthesis of other essential compounds in plants. oup.compnas.org The enzymatic modification of the carotene backbone gives rise to a variety of secondary metabolites with diverse functions.

The most well-documented role of (6'R)-alpha-carotene as a precursor is in the biosynthesis of lutein, a dihydroxy-xanthophyll. pnas.orgnih.gov This conversion involves the stereospecific hydroxylation of both the β- and ε-rings of the α-carotene molecule, a reaction catalyzed by cytochrome P450 enzymes (CYP97A and CYP97C families) and non-heme iron-containing hydroxylases. oup.com Lutein is one of the most abundant xanthophylls in the LHCs of higher plants and green algae, where it plays a critical role in both light harvesting and photoprotection. pnas.org

Furthermore, carotenoids, in general, are precursors to a class of plant hormones called strigolactones, which regulate plant architecture and symbiotic interactions with mycorrhizal fungi. However, research indicates that the primary precursor for strigolactones is all-trans-β-carotene, not α-carotene. frontiersin.org Additionally, the enzymatic cleavage of carotenoids by carotenoid cleavage dioxygenases (CCDs) can produce a range of apocarotenoids, which can function as signaling molecules or contribute to the flavor and aroma of fruits and flowers. Studies have shown that CCDs can cleave α-carotene, suggesting it can serve as a precursor to certain apocarotenoids, although this is less characterized than its role in lutein synthesis.

Table 2: Chemical Compounds Mentioned

Enzymatic Hydroxylation of (6'R)-alpha-Carotene to Alpha-Branch Xanthophylls (e.g., Lutein)

The biosynthesis of lutein, a vital xanthophyll, from (6'R)-alpha-carotene is a multi-step process involving the hydroxylation of both the β- and ε-rings of the alpha-carotene molecule. pnas.orgnih.gov This conversion is primarily mediated by two distinct classes of cytochrome P450 monooxygenases. pnas.orgoup.com

Catalysis by Cytochrome P450 Monooxygenases (CYP97A3, CYP97C1)

The hydroxylation of alpha-carotene to lutein is catalyzed by the sequential and synergistic action of two key cytochrome P450 enzymes: CYP97A3 and CYP97C1. pnas.orgnih.govoup.com In the model plant Arabidopsis thaliana, CYP97A3 is primarily responsible for hydroxylating the β-ring of alpha-carotene, converting it to zeinoxanthin (B1232132). oup.comoup.comresearchgate.net Subsequently, CYP97C1 acts on the ε-ring of zeinoxanthin to produce lutein. oup.comoup.com

While this is the preferred pathway, studies have revealed a degree of functional overlap and flexibility. oup.comnih.gov CYP97C1 has been shown to be capable of hydroxylating both the β- and ε-rings of alpha-carotene, and CYP97A3 exhibits some minor activity towards the ε-ring. oup.comnih.gov In fact, triple mutants of Arabidopsis lacking other carotenoid hydroxylases but possessing a functional CYP97C1 can still produce significant amounts of lutein, indicating its capacity to perform both necessary hydroxylation steps. oup.com Similarly, the presence of CYP97A3 alone allows for the production of a small amount of lutein. oup.com The coordinated expression and potential heterodimerization of CYP97A3 and CYP97C1 are thought to enhance the efficiency of lutein synthesis. nih.govresearchgate.net

The regulation of these enzymes is critical. For instance, in the microalga Chlamydomonas reinhardtii, the transcript levels of the cytochrome-dependent carotene β- and ε-hydroxylases show a significant increase in response to high light stress, suggesting their important role in regulating xanthophyll synthesis under such conditions. tandfonline.com

Stereospecificity of Hydroxylation (pro-3R) and Structural Basis

The enzymatic hydroxylation of alpha-carotene to lutein is a highly stereospecific process. Both the hydroxylation of the β-ring and the ε-ring occur at the C-3 position and are pro-3R–stereospecific, meaning the hydroxyl group is added to a specific face of the ring structure. pnas.orgnih.gov This precise stereochemistry is crucial for the final structure and function of lutein. The differing chirality at the C-3 position of the hydroxylated ε-ring compared to the β-ring was an early indicator that distinct enzymes were responsible for these reactions. pnas.org

Structural studies of CYP97A3 and CYP97C1 have provided insights into the molecular basis for their substrate specificity and stereospecificity. The crystal structures of these enzymes reveal specific substrate channels and binding sites that orient the alpha-carotene molecule for the precise pro-3R hydroxylation. pnas.orgnih.gov For example, the structure of CYP97A3 bound to a retinal molecule has shed light on the details of pro-3R stereospecificity. pnas.orgnih.gov

Bioconversion to Apocarotenoids, Including Aroma Compounds

(6'R)-alpha-carotene, like other carotenoids, can be cleaved to produce a class of smaller molecules known as apocarotenoids. frontiersin.orgmdpi.com This cleavage can occur through enzymatic action, primarily by carotenoid cleavage dioxygenases (CCDs), or non-enzymatically through oxidation by reactive oxygen species. frontiersin.orgmdpi.com

Apocarotenoids derived from carotenoids like alpha-carotene contribute significantly to the flavor and aroma of many fruits and flowers. mdpi.comresearchgate.net For instance, the degradation of carotenoids can lead to the formation of volatile compounds such as β-ionone, which has a characteristic floral scent. mdpi.com While much of the research on aroma compounds has focused on β-carotene, the structural similarity of alpha-carotene suggests its potential contribution to the pool of aroma precursors.

Role in Phytohormone Signaling Pathways (e.g., Abscisic Acid)

Carotenoids are precursors to essential plant hormones, notably abscisic acid (ABA) and strigolactones. jircas.go.jpaocs.org The biosynthesis of ABA, a key regulator of plant responses to abiotic stress and developmental processes like seed dormancy, proceeds from the cleavage of specific xanthophylls. frontiersin.orgbioone.org

Physiological Contributions in Plants and Algae Beyond Photosynthesis

While the role of carotenoids in photosynthesis is paramount, (6'R)-alpha-carotene and its derivatives contribute to other vital physiological functions in plants and algae.

Carotenoids, including those derived from alpha-carotene, are essential for protecting the photosynthetic apparatus from photo-oxidative damage. wikipedia.orgfefana.orgnih.gov They act as antioxidants, quenching harmful reactive oxygen species that are generated, particularly under high light conditions. wikipedia.orgfefana.org The accumulation of lutein, derived from alpha-carotene, has been linked to photoprotection. tandfonline.com

Furthermore, the vibrant colors produced by carotenoids in flowers and fruits play a crucial role in attracting pollinators and seed dispersers, thus contributing to the reproductive success of the plant. researchgate.netjircas.go.jp Carotenoid catabolism also produces compounds, such as β-ionones, that are involved in plant-insect interactions. aocs.org

Metabolic Fates and Biotransformations of 6 R Alpha Carotene in Non Human Biological Models

In Vitro and Ex Vivo Models for Metabolic Studies

In vitro and ex vivo models offer controlled environments to investigate the initial steps of carotenoid metabolism, such as their interaction with cell membranes and their uptake and subsequent transformation by cells and tissues.

The journey of dietary (6'R)-alpha-carotene begins with its release from the food matrix and incorporation into mixed micelles in the gut lumen, a critical step for its absorption. publicationslist.orgnih.gov In vitro digestion models are instrumental in studying this process. These models simulate the conditions of the stomach and small intestine to assess the efficiency of micellarization. nih.govnhri.org.twnih.gov Studies have shown that the micellarization of alpha-carotene (B108777) is influenced by the food matrix and the amount of fat in a meal. nih.govresearchgate.net For instance, the transfer of alpha- and beta-carotene (B85742) to micelles from a mixed meal was found to be in the range of 12-18%. nih.gov

Liposomes, or artificial membrane vesicles, serve as excellent models to study the interaction of carotenoids with cell membranes. rsc.orgnih.govresearchgate.net As a lipophilic molecule, alpha-carotene partitions into the lipid bilayer of membranes. tandfonline.comnih.gov Its orientation and effect on membrane properties are dictated by its structure. researchgate.net Unlike xanthophylls such as lutein (B1675518), which have polar hydroxyl groups that can anchor the molecule at the membrane surface, alpha-carotene is a nonpolar carotene. researchgate.nettandfonline.com Research on β-carotene in liposome (B1194612) models shows that nonpolar carotenoids tend to locate in the hydrophobic core of the membrane. researchgate.net This positioning influences membrane fluidity and order. Studies using liposomes have also been crucial in evaluating the antioxidant activity of carotenoids within a membrane environment. In phosphatidylcholine liposomes, α-carotene demonstrated significant antioxidant activity by suppressing the formation of lipid hydroperoxides. tandfonline.com Interestingly, α-carotene was found to be a more effective antioxidant than β-carotene in this particular model system. tandfonline.com

Cultured cell lines and tissue explants from non-human models are pivotal for examining the cellular uptake and metabolic conversion of carotenoids. While the human Caco-2 cell line is a widely used model for intestinal absorption, research is expanding to include non-human cell lines to understand species-specific differences. nih.govnhri.org.tw

A promising avenue for studying carotenoid metabolism in a relevant non-human model is the use of avian cell lines. For example, the DF-1 chicken fibroblast cell line has been successfully used to study the conversion of yellow dietary carotenoids into red ketocarotenoids. memphis.edumemphis.edu In these studies, cells were genetically engineered to express key enzymes involved in carotenoid metabolism and then treated with various carotenoids to analyze their transformation products via High-Performance Liquid Chromatography (HPLC). memphis.edumemphis.edu This type of model holds significant potential for investigating the specific uptake and enzymatic transformation of (6'R)-alpha-carotene in avian species, which are known to accumulate and metabolize a diverse range of carotenoids for purposes such as pigmentation. nih.gov

Application of Micelle and Liposome Systems for Membrane Interactions

Comparative Metabolic Profiling in Non-Primate Animal Systems

Comparative studies in non-primate animals, such as birds and amphibians, are essential for understanding the diverse metabolic fates of (6'R)-alpha-carotene in the animal kingdom. These organisms often utilize carotenoids for vibrant coloration, and their metabolic pathways can offer unique insights. jst.go.jpharvestplus.org

Analysis of tissues from non-primate models has confirmed the presence of alpha-carotene and a variety of other carotenoids and their metabolites. A significant study characterized the carotenoid profiles in the plasma, liver, and ocular tissues of quail and frogs, revealing them as excellent non-primate models for metabolic studies. nih.govmemphis.edu While this study did not specifically report the concentration of (6'R)-alpha-carotene, it did identify (3R,3'R,6'R)-lutein, a carotenoid that shares the same R-configuration at the 6'-position. The presence of this and other carotenoids suggests that the metabolic machinery to process compounds with this stereochemistry exists in these animals.

The following table summarizes the key carotenoids identified in the ocular tissues of quail and frogs, which are relevant for understanding the potential metabolic landscape for (6'R)-alpha-carotene.

Interactive Table 1: Carotenoids Identified in Ocular Tissues of Quail and Frog Models

| Carotenoid | Quail | Frog |

|---|---|---|

| (3R,3'R,6'R)-Lutein | ✓ | ✓ |

| (3R,3'R)-Zeaxanthin | ✓ | ✓ |

| (3R,3'S; meso)-Zeaxanthin | ✓ | ✓ |

| (3R,3'S,6'R)-Lutein (3'-Epilutein) | ✓ | ✓ |

| 3-Hydroxy-beta,epsilon-carotene-3'-one | ✓ | ✓ |

Data sourced from a study on carotenoid transformations in nonprimate animal models. nih.govmemphis.edu

The primary enzymatic pathway for the conversion of provitamin A carotenoids is oxidative cleavage, catalyzed by carotenoid cleavage oxygenases (CCOs). researchgate.net In vertebrates, two key enzymes are β-carotene 15,15'-oxygenase (BCO1) and β-carotene 9',10'-oxygenase (BCO2). nih.govresearchgate.net

BCO1 is a cytosolic enzyme that specifically cleaves provitamin A carotenoids, including alpha-carotene, at the central 15,15' double bond to yield retinal. researchgate.netnih.gov Its substrate specificity requires at least one unsubstituted β-ionone ring. researchgate.net Studies on chicken intestinal mucosa have demonstrated the enzymatic cleavage of α-carotene to produce retinal and α-retinal. nih.gov

BCO2 is a mitochondrial enzyme with a broader substrate specificity, capable of cleaving both provitamin A and non-provitamin A carotenoids at the 9',10' position. nih.govmdpi.com This eccentric cleavage of alpha-carotene would generate β-apo-10'-carotenal and α-ionone. The resulting β-apo-10'-carotenal can then be further cleaved by BCO1 to produce retinal. researchgate.net The differential expression and activity of BCO1 and BCO2 in various tissues and across different animal species contribute to the diverse metabolic profiles of carotenoids observed in nature. researchgate.net

Identification of (6'R)-alpha-Carotene and its Derivatives in Animal Tissues (e.g., Avian, Amphibian)

Stereoisomeric Transformations and their Biological Implications

The stereochemistry of carotenoids is a critical factor in their biological recognition and metabolism. The (6'R) configuration of the ε-ring in alpha-carotene is a key structural feature. Biological systems can exhibit high stereospecificity, and the transformation of one stereoisomer into another has significant biological implications.

Studies in quail and frog models have provided direct evidence for the in vivo transformation of dietary carotenoid stereoisomers. nih.govmemphis.edu These animals, when consuming a diet containing (3R,3'R,6'R)-lutein, were found to have other stereoisomers, such as (3R,3'S,6'R)-lutein (3'-epilutein) and (3R,3'S; meso)-zeaxanthin, in their tissues. nih.govmemphis.edu The formation of these metabolites indicates the presence of enzymes capable of isomerization and other transformations. For example, the conversion of lutein to meso-zeaxanthin (B1235934) involves both a double-bond isomerization and an oxidation-reduction reaction. nih.gov

The existence of these enzymatic pathways for a carotenoid with a (6'R) configuration strongly suggests that (6'R)-alpha-carotene could undergo similar stereoisomeric transformations in these non-human models. Such transformations could alter the molecule's biological activity, its affinity for binding proteins, or its suitability as a substrate for cleavage enzymes. The generation of different stereoisomers from a single dietary precursor expands the diversity of carotenoid metabolites within an organism, potentially leading to a wider range of physiological functions.

Table of Compounds

| Compound Name |

|---|

| (6'R)-alpha-Carotene |

| alpha-Carotene |

| alpha-Cryptoxanthin |

| alpha-Doradexanthin |

| alpha-Ionone |

| alpha-Retinal |

| alpha-Tocopherol |

| Anhydrolutein |

| Astaxanthin |

| beta-apo-10'-carotenal |

| beta-Carotene |

| beta-Cryptoxanthin |

| Canthaxanthin |

| Capsanthin |

| Capsorubin |

| Crocin |

| Crustaxanthin |

| gamma-Carotene |

| Lutein |

| (3R,3'R,6'R)-Lutein |

| (3R,3'S,6'R)-Lutein (3'-Epilutein) |

| Lycopene (B16060) |

| meso-Zeaxanthin |

| (3R,3'S; meso)-Zeaxanthin |

| Neurosporene |

| Phytoene (B131915) |

| Phytofluene |

| Retinal |

| Retinol (B82714) |

| Retinyl esters |

| Zeaxanthin (B1683548) |

| (3R,3'R)-Zeaxanthin |

| (3S,3'S)-Zeaxanthin |

| ζ-Carotene |

Advanced Analytical Methodologies for 6 R Alpha Carotene Assessment

Optimized Extraction and Sample Preparation Techniques from Diverse Biological Matrices

The initial step in the analysis of (6'R)-alpha-carotene is its efficient extraction from complex biological matrices such as plasma, tissues, fruits, and vegetables. The primary challenges are the compound's lipophilic nature and its instability towards light, heat, and oxidation. researchgate.netnih.gov Therefore, extraction protocols must be rapid, performed under subdued light, and at low temperatures. nih.gov The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents is a common practice to prevent oxidative degradation. tandfonline.com

For solid matrices like fruits and vegetables, initial homogenization is required. This is often followed by solvent extraction using solvents like ethanol (B145695), acetone, or a mixture thereof. nih.govnih.govsemanticscholar.org A subsequent saponification step, typically using methanolic or ethanolic potassium hydroxide, is frequently employed. tandfonline.comnih.gov This process hydrolyzes interfering lipids (triglycerides) and xanthophyll esters, which can co-elute with carotenes, thereby simplifying the subsequent chromatographic analysis. researchgate.nettandfonline.com After saponification, the non-saponifiable fraction containing alpha-carotene (B108777) is recovered through liquid-liquid extraction with a non-polar solvent such as petroleum ether or hexane. nih.gov

For liquid matrices like human serum or plasma, a single-step protein precipitation and extraction procedure is often effective. This involves adding a solvent like acetonitrile (B52724) or ethanol to the sample, which denatures proteins and simultaneously extracts the lipophilic carotenoids. bham.ac.uk

Modern extraction techniques are also being applied to improve efficiency and reduce solvent consumption. These include accelerated solvent extraction (ASE) and supercritical fluid extraction (SFE), which utilize elevated temperature and pressure to enhance extraction speed and yield. nih.govnih.gov

Table 1: Optimized Extraction and Sample Preparation Techniques for α-Carotene

| Biological Matrix | Key Preparation Steps | Extraction Solvents | Key Considerations | References |

|---|---|---|---|---|

| Vegetables (e.g., Carrots) | Homogenization, Saponification | Ethanol, Petroleum Ether, Hexane | Saponification is crucial to remove interfering lipids and chlorophylls (B1240455). | nih.govsemanticscholar.org |

| Human Serum/Plasma | Protein Precipitation | Acetonitrile, Ethanol | A single-step procedure is often sufficient for simultaneous precipitation and extraction. | bham.ac.uk |

| Breast Milk | Saponification, Liquid-Liquid Extraction | Ethanol, Hexane/Dichloromethane | Requires removal of high lipid content. | mdpi.com |

| Animal Tissues | Homogenization, Saponification | Acetone, Hexane, Diethyl Ether | Complete homogenization is critical for efficient extraction. | nih.gov |

High-Resolution Chromatographic Separation

Due to the existence of numerous structurally related isomers, high-resolution chromatographic techniques are essential for the accurate analysis of (6'R)-alpha-carotene.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for carotenoid analysis. mdpi.comisfcppharmaspire.com While traditional C18 columns can separate major carotenoids, they often fail to resolve the various cis/trans geometrical isomers of alpha-carotene. researchgate.netajrconline.org For this purpose, columns with a triacontyl (C30) bonded stationary phase have proven superior. thomassci.comymc.co.jp The polymeric C30 phase offers exceptional shape selectivity, which is necessary to discriminate between the subtle structural differences of these isomers. ymc.co.jpnih.gov This allows for the separation of the all-trans form from its various cis-isomers, such as 9-cis, 13-cis, 9'-cis, and 13'-cis alpha-carotene, which may be present in biological samples. nih.gov The enhanced hydrophobicity of C30 columns compared to C18 phases increases retention and improves the resolution of these long-chain, non-polar molecules. ymc.co.jpymcamerica.com

Alpha-carotene possesses two chiral centers, resulting in different stereoisomers. The separation of the (6'R)-alpha-carotene enantiomer from its (6'S) counterpart requires chiral chromatography. Direct enantiomeric separation is achieved using HPLC columns with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) carbamates, are particularly effective for resolving carotenoid stereoisomers. scas.co.jpresearchgate.net For instance, an amylose tris-(3,5-dimethylphenylcarbamate) column has been successfully used to resolve the configurational isomers of similar carotenoids like lutein (B1675518) and zeaxanthin (B1683548). researchgate.net The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which allow the stationary phase to differentiate between the enantiomers. scas.co.jpyakhak.org This technique is indispensable for determining the enantiomeric purity and specific distribution of (6'R)-alpha-carotene in nature.

Ultra-high-performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. researchgate.neteuropa.eu UHPLC systems utilize columns packed with sub-2 µm particles, which operate at higher pressures. nih.gov This results in much higher separation efficiency and dramatically reduced analysis times, often cutting a 30-minute HPLC run to under 10 minutes. mdpi.comresearchgate.net For the analysis of (6'R)-alpha-carotene, UHPLC not only accelerates sample throughput but also provides sharper, narrower peaks, leading to better resolution from interfering compounds and lower limits of detection. researchgate.netresearchgate.net The reduced solvent consumption also makes UHPLC a more environmentally sustainable or "green" analytical approach. mdpi.com

Supercritical fluid chromatography (SFC) is a powerful technique that bridges the gap between gas and liquid chromatography. researchgate.net It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. researchgate.net SFC is considered a green technology due to the significant reduction in the use of organic solvents. mdpi.com For carotenoid analysis, SFC offers a separation mechanism that is complementary to reversed-phase HPLC, behaving more like normal-phase chromatography. researchgate.netuva.es This orthogonality is highly advantageous for resolving compounds that may co-elute in an HPLC system. SFC has been successfully applied to the separation of carotene isomers, including those of alpha-carotene, often using cyanopropyl-functionalized columns. nih.gov The low viscosity and high diffusivity of the supercritical mobile phase allow for fast and efficient separations. researchgate.net

Table 2: Comparison of High-Resolution Chromatographic Techniques for α-Carotene Isomer Analysis

| Technique | Stationary Phase Example | Primary Application | Key Advantages | References |

|---|---|---|---|---|

| RP-HPLC | Polymeric C30 | Resolution of geometrical (cis/trans) isomers. | Excellent shape selectivity for long-chain molecules. | researchgate.netymc.co.jpnih.gov |

| Chiral HPLC | Polysaccharide-based (e.g., amylose tris-carbamate) | Separation of enantiomers (e.g., (6'R) vs. (6'S)). | Enables direct resolution of stereoisomers. | scas.co.jpresearchgate.net |

| UHPLC | C18 or C30 (<2 µm particles) | High-throughput and high-resolution analysis. | Faster analysis, increased sensitivity, less solvent use. | researchgate.netnih.govresearchgate.net |

| SFC | Cyanopropyl | Complementary separation of isomers. | "Green" technique, orthogonal selectivity to RP-HPLC. | researchgate.netuva.esnih.gov |

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Efficiency

Hyphenated Detection and Identification Systems

To ensure unambiguous identification and accurate quantification, chromatographic systems are coupled with sophisticated detectors.

A Diode Array Detector (DAD) is the most common detector used in HPLC for carotenoid analysis. nih.govmdpi.com It provides UV-Visible spectra for each eluting peak. Carotenoids exhibit characteristic absorption spectra with maxima between 400 and 500 nm, which aids in their preliminary identification and allows for accurate quantification. mdpi.comresearchgate.net

For definitive structural confirmation, Mass Spectrometry (MS) is indispensable. nih.govnih.gov Coupling liquid chromatography or SFC with MS (LC-MS, SFC-MS) provides molecular weight information for each compound. The most common ionization techniques for carotenoids are Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), as they are soft ionization methods suitable for thermally labile molecules. nih.govajrconline.orgcore.ac.uk Further structural details can be obtained using tandem mass spectrometry (MS/MS), where parent ions are fragmented to create a characteristic pattern that serves as a molecular fingerprint, allowing for unequivocal identification even at trace levels. nih.govnih.gov

For the absolute assignment of the structure of a newly isolated or synthesized isomer, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Although typically performed offline after the compound has been isolated by preparative chromatography, 1H NMR provides detailed information about the molecular structure, which was used to unambiguously assign the elution order of the five predominant geometrical isomers of alpha-carotene separated on a C30 column. nih.gov

Table 3: Hyphenated Detection Systems for α-Carotene Analysis

| Detection System | Information Provided | Primary Use | References |

|---|---|---|---|

| Chromatography-DAD | UV-Visible absorbance spectrum, Retention time | Quantification and preliminary identification. | nih.govmdpi.com |

| Chromatography-MS | Molecular weight, Retention time | Confirmation of identity. | nih.govcore.ac.uk |

| Chromatography-MS/MS | Molecular weight, Fragmentation pattern | Unambiguous structural elucidation and identification. | nih.govnih.gov |

| Offline NMR | Complete molecular structure and stereochemistry | Absolute structural assignment of pure, isolated isomers. | nih.gov |

Photodiode Array Detector (DAD) for UV-Vis Absorption Fingerprinting

The photodiode array (DAD) detector is an indispensable tool in the analysis of carotenoids, providing valuable information based on their ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netnih.gov The extended system of conjugated double bonds in the polyene chain of (6'R)-alpha-carotene is responsible for its characteristic absorption of light in the visible region. rsc.org This property allows for a unique "fingerprint" that aids in its identification.

(6'R)-alpha-carotene, like many carotenoids, exhibits a characteristic trimodal absorption spectrum, with three distinct absorption maxima (λmax). nih.gov The position of these maxima is indicative of the chromophore structure. nih.gov The presence of the ε-ring in alpha-carotene, which interrupts the conjugated system compared to the two β-rings in beta-carotene (B85742), results in subtle but measurable differences in their respective UV-Vis spectra. nih.gov While mass spectrometry provides molecular weight and fragmentation data, UV-Vis spectra from a DAD offer complementary information about the chromophore system that is crucial for distinguishing between isomers with identical molecular formulas, such as alpha-carotene and beta-carotene. researchgate.netnih.gov

The specific absorption maxima for (6'R)-alpha-carotene can be recorded as it elutes from the HPLC column. These values, when compared to authentic standards or literature data, provide a strong basis for its tentative identification.

Table 1: UV-Vis Absorption Maxima of (6'R)-alpha-Carotene

| Solvent System | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

|---|---|---|---|

| Acetonitrile:Methanol:Water | 425 (shoulder) | 451 | 476 |

Data sourced from Maoka, T. (2023). nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is a powerful technique that provides detailed structural information and enables highly sensitive and selective quantification of (6'R)-alpha-carotene. This method involves the ionization of the target molecule, selection of a specific precursor ion, fragmentation of this ion through collision-induced dissociation (CID), and analysis of the resulting product ions. researchgate.net Atmospheric pressure chemical ionization (APCI) is a commonly used ionization source for nonpolar carotenoids like alpha-carotene. nih.gov

The fragmentation pattern of (6'R)-alpha-carotene in MS/MS is key to its unambiguous identification, particularly in distinguishing it from its isomer, β-carotene. The primary difference between these two isomers lies in the position of a double bond in one of the terminal rings, with alpha-carotene possessing one α-ionone ring and one β-ionone ring, while beta-carotene has two β-ionone rings. nih.gov This structural variance leads to the formation of diagnostic fragment ions.

In positive ion APCI-MS/MS, the most abundant fragment ion for alpha-carotene is often observed at a mass-to-charge ratio (m/z) of 123, corresponding to the α-ionone moiety; this ion is absent in the spectrum of beta-carotene. nih.govresearchgate.net Conversely, in negative ion mode, a characteristic fragment ion at m/z 480, formed via a retro-Diels-Alder fragmentation of the α-ionone ring, is a key marker for alpha-carotene. nih.govresearchgate.net Other common fragment ions arise from cleavages along the polyene chain.

Table 2: Characteristic MS/MS Fragment Ions of (6'R)-alpha-Carotene (Precursor Ion [M]⁺˙ at m/z 536.4)

| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |

|---|---|---|---|

| Positive APCI | 537.4 ([M+H]⁺) | 123 | α-ionone moiety (diagnostic) |

| Positive APCI | 537.4 ([M+H]⁺) | 457 | [M-80]⁺˙ |

| Positive APCI | 537.4 ([M+H]⁺) | 413 | Loss of β-ionone moiety |

| Negative APCI | 536.4 ([M]⁻˙) | 480 | Retro-Diels-Alder of α-ionone ring (diagnostic) |

| Negative APCI | 536.4 ([M]⁻˙) | 444 | [M-92]⁻˙ (Loss of toluene) |

| Negative APCI | 536.4 ([M]⁻˙) | 430 | [M-106]⁻˙ (Loss of xylene) |

Data compiled from van Breemen, R. B., et al. (2008). nih.govresearchgate.net

Integration of LC-DAD-MS/MS for Comprehensive Carotenoid Profiling

The integration of liquid chromatography with both DAD and MS/MS detectors (LC-DAD-MS/MS) provides the most comprehensive and reliable approach for the assessment of (6'R)-alpha-carotene in complex samples. researchgate.netnih.gov This hyphenated technique leverages the strengths of each component: the separation power of HPLC, the spectral fingerprinting of DAD, and the structural elucidation and sensitive quantification of MS/MS. csic.es

A typical LC-DAD-MS/MS method for carotenoid profiling, including (6'R)-alpha-carotene, employs a C30 reversed-phase column. scielo.brscielo.br C30 columns are particularly effective for separating structurally similar and isomeric carotenoids due to their shape selectivity. nih.gov The mobile phase often consists of a gradient mixture of solvents like methanol, methyl-tert-butyl ether (MTBE), and water, which allows for the efficient elution of a wide range of carotenoids with varying polarities. scielo.brmdpi.com

The DAD records the UV-Vis spectrum of each eluting peak, allowing for initial identification based on absorption maxima. ufv.br Simultaneously, the mass spectrometer provides molecular weight information from the full scan and specific structural data from the MS/MS fragmentation of selected precursor ions. scielo.br This dual-detection system allows for confident identification by matching retention time, UV-Vis spectrum, precursor mass, and fragmentation pattern with those of an authentic (6'R)-alpha-carotene standard. csic.esscielo.br This integrated approach is essential for accurate quantification and for distinguishing (6'R)-alpha-carotene from co-eluting isomers and other compounds.

Table 3: Typical Parameters for LC-DAD-MS/MS Analysis of (6'R)-alpha-Carotene

| Parameter | Setting |

|---|---|

| Liquid Chromatography (LC) | |

| Column | C30 Reversed-Phase, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Methanol, Methyl-tert-butyl ether (MTBE), and Water |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 29 - 35 °C |

| Photodiode Array Detector (DAD) | |

| Wavelength Range | 250 - 600 nm |

| Monitoring Wavelength | ~450 nm |

| Mass Spectrometry (MS/MS) | |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Positive/Negative Mode |

| Nebulizer Gas | Nitrogen |

| Drying Gas Temperature | 350 °C |

| Precursor Ion (m/z) | 536.4 or 537.4 |

| Scan Range | m/z 100 - 1300 |

Data compiled from multiple sources. scielo.brscielo.brmdpi.comufv.br

Synthetic Biology and Engineered Production of 6 R Alpha Carotene

Metabolic Engineering Strategies in Microorganisms (e.g., Yeast, Bacteria, Algae)

Microorganisms such as Escherichia coli, Saccharomyces cerevisiae, and various microalgae serve as robust platforms for carotenoid production due to their rapid growth rates and well-characterized genetic systems. nih.govmdpi.com Metabolic engineering of these hosts involves the introduction and optimization of carotenoid biosynthetic pathways to steer carbon flux towards the desired product. nih.govmdpi.com

A primary strategy for microbial carotenoid production is the heterologous expression of genes from plants and algae, which naturally synthesize a diverse range of carotenoids. mdpi.comresearchgate.net The carotenoid biosynthetic pathway is highly amenable to this approach, as all carotenoids derive from the common precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.netmdpi.com

The synthesis of α-carotene requires the coordinated action of several key enzymes. The pathway begins with the formation of geranylgeranyl diphosphate (GGPP). mdpi.com Two molecules of GGPP are then condensed by phytoene (B131915) synthase (PSY or CrtB in bacteria) to form phytoene. nih.gov A series of desaturation steps, catalyzed by enzymes like phytoene desaturase (PDS or CrtI in bacteria) and ζ-carotene desaturase (ZDS), convert colorless phytoene into the red-colored lycopene (B16060). nih.gov

The crucial branching point for α-carotene synthesis is the cyclization of lycopene. The formation of the α-ionone ring characteristic of α-carotene is catalyzed by lycopene ε-cyclase (LCY-e), while the β-ionone ring is formed by lycopene β-cyclase (LCY-b or CrtY). nih.govfrontiersin.org Therefore, the simultaneous action of both LCY-e and LCY-b is required to convert lycopene into α-carotene. nih.gov

Researchers have successfully expressed combinations of these genes in non-carotenogenic hosts like E. coli and S. cerevisiae to produce carotenoids. mdpi.comresearchgate.netgoogle.com For instance, co-expression of a phytoene synthase (e.g., crtB from bacteria), a phytoene desaturase (e.g., crtI from bacteria), and specific lycopene cyclases (LCY-e and LCY-b) can establish a functional pathway for α-carotene synthesis. google.com The choice of gene source is critical, as the efficiency and substrate specificity of enzymes from different organisms can vary significantly, impacting the final product profile. mdpi.com

Table 1: Key Enzymes and Genes in α-Carotene Biosynthesis

| Enzyme | Gene (Bacterial) | Gene (Plant/Algal) | Function |

|---|---|---|---|

| GGPP Synthase | crtE | GGPPS | Synthesizes Geranylgeranyl diphosphate (GGPP) from FPP and IPP. mdpi.com |

| Phytoene Synthase | crtB | PSY | Condenses two molecules of GGPP to form phytoene. nih.gov |

| Phytoene Desaturase | crtI | PDS, ZDS | Catalyzes desaturation steps from phytoene to lycopene. nih.gov |

| Lycopene ε-Cyclase | - | LCY-e | Catalyzes the formation of an ε-ring on one end of lycopene. nih.govfrontiersin.org |

Beyond simply introducing the necessary genes, rational pathway design aims to optimize the metabolic network of the host organism to maximize the production of (6'R)-alpha-carotene. This involves several key strategies:

Optimizing Precursor Supply: The biosynthesis of carotenoids requires a substantial supply of the isoprene (B109036) precursors, IPP and DMAPP, which are generated via the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathway. mdpi.comnih.gov Overexpressing key bottleneck enzymes in these upstream pathways, such as HMG-CoA reductase (HMGR) in the MVA pathway, can significantly increase the precursor pool available for carotenoid synthesis. mdpi.com

Balancing Cyclase Expression: The ratio of α-carotene to β-carotene is determined by the relative activities of LCY-e and LCY-b. frontiersin.org Fine-tuning the expression levels of these two cyclases is crucial for maximizing the flux towards α-carotene. This can be achieved by using promoters of varying strengths or by modifying the gene copy number. google.com

Enzyme Fusion and Substrate Channeling: To improve catalytic efficiency and reduce the accumulation of intermediate metabolites, enzymes that catalyze sequential steps in the pathway can be fused together. For example, fusing LCY-e with a carotenoid cleavage dioxygenase (CCD) has been shown to improve the production of α-ionone (a derivative of α-carotene) by increasing the accessibility of the enzyme to its hydrophobic substrate. researchgate.net This strategy facilitates substrate channeling, directing intermediates from one active site to the next.

Eliminating Competing Pathways: Native metabolic pathways in the host organism may compete for precursors or convert the target product into undesired byproducts. Knocking out genes responsible for these competing pathways can redirect metabolic flux towards α-carotene production. For example, in yeast, pathways leading to ergosterol (B1671047) synthesis compete for the precursor farnesyl pyrophosphate (FPP). nih.gov

Table 2: Examples of Rational Engineering Strategies in Microbes

| Strategy | Target | Organism | Outcome | Reference |

|---|---|---|---|---|

| Overexpression of Upstream Pathway | HMG-CoA reductase (tHMG1) | S. cerevisiae | 2.2-fold increase in β-carotene production. | mdpi.com |

| Enzyme Fusion | Lycopene ε-cyclase (LcyE) and Carotenoid Cleavage Dioxygenase 1 (CCD1) | E. coli | >2.5-fold improvement in α-ionone concentration. | researchgate.net |

| Multi-copy Gene Expression | crtY, crtE, crtB, crtI | Y. lipolytica | Increased β-carotene production. | google.com |

Heterologous Expression of Plant and Algal Biosynthetic Genes

Chemo-Enzymatic and Biocatalytic Approaches for Stereospecific Synthesis

While metabolic engineering in whole cells is a powerful approach, chemo-enzymatic and biocatalytic methods offer alternative routes for producing specific stereoisomers like (6'R)-alpha-carotene with high precision. nih.gov These methods combine chemical synthesis steps with highly selective enzymatic reactions.

The synthesis of α-carotene can be achieved by building the molecule from smaller chiral precursors. The α-ionone moiety contains the critical chiral center that defines the (6'R) configuration. Biocatalysis, particularly using enzymes like lipases, is highly effective for the kinetic resolution of racemic mixtures of α-ionone and its derivatives. nih.gov

For example, racemic α-ionone can be reduced to a mixture of diastereomeric α-ionols. These alcohols can then be resolved through enzyme-mediated acetylation. Lipases, such as lipase (B570770) PS from Pseudomonas cepacia, exhibit high enantioselectivity, preferentially acetylating one enantiomer while leaving the other unreacted. nih.govthieme-connect.com The resulting acetate (B1210297) and the remaining alcohol, now enantioenriched, can be easily separated. thieme-connect.com These optically active α-ionone precursors can then be used in subsequent chemical steps, such as Wittig reactions, to construct the full C40 backbone of (6'R)-alpha-carotene. thieme-connect.com

Directed evolution and protein engineering are powerful tools for creating novel biocatalysts with desired properties. rsc.orgcore.ac.uk By introducing mutations into the genes of carotenoid biosynthetic enzymes, their substrate specificity and catalytic activity can be altered, leading to the production of novel carotenoid analogs or improved synthesis of specific isomers. nih.gov